Diclofenamide-13C6

Übersicht

Beschreibung

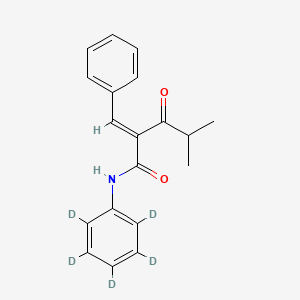

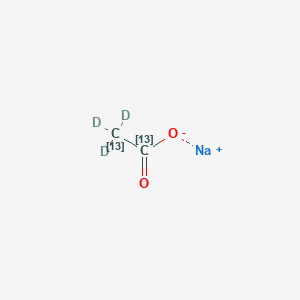

Diclofenamide-13C6 is a labelled version of Diclofenamide . Diclofenamide is a carbonic anhydrase inhibitor used for the management of open-angle and secondary glaucoma, as well as acute angle-closure glaucoma in a delayed pre-operative setting requiring a reduction in intraocular pressure .

Molecular Structure Analysis

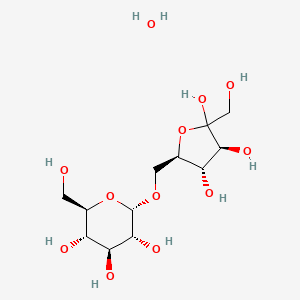

Diclofenamide has a chemical formula of C6H6Cl2N2O4S2 and a molecular weight of 305.159 . The structure includes two chloride groups, two sulfonamide groups, and a benzene ring .Wissenschaftliche Forschungsanwendungen

Stable Isotope Labeling

Diclofenamide-13C6 is a stable isotope-labeled compound . Stable isotopes allow precise tracking and quantification of individual atoms in metabolic pathways . They generally do not change molecular properties but may slightly affect metabolic kinetics .

Metabolic Pathway Analysis

Isotope labeling can reveal specific steps in metabolic pathways . Using compounds with stable isotope labels at specific locations directly in humans or animal models can help verify drug mechanisms and evaluate unexpected side effects .

Enzyme Activity Studies

In cell culture or enzymatic reactions, the use of isotope markers can precisely control the concentration and exposure time, making it easy to study metabolic reactions and enzyme activities .

Mass Spectrometry Analysis

Stable isotope labels are used as internal standards in mass spectrometry analysis to improve analysis accuracy and reproducibility and reduce matrix effect interference .

Pharmacometabolic Kinetics

Isotopic labels can non-invasively track the distribution, transformation, and clearance of compounds and their metabolites in the body through techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR), which is beneficial to the study of pharmacometabolic kinetics .

Treatment of Primary Periodic Paralyses

Dichlorphenamide is a carbonic anhydrase inhibitor that is approved in the USA for the treatment of primary hyperkalaemic and hypokalaemic periodic paralyses and related variants . It reduces the frequency of paralytic attacks and incidence of acute intolerable worsening in patients with hypokalaemic periodic paralysis .

Clinical Research

Using compounds with stable isotope labels at specific locations directly in humans or animal models can also help verify drug mechanisms and evaluate unexpected side effects, improving the accuracy and efficiency of clinical research .

Quantification of Dichlorphenamide

Dichlorphenamide-13C6 is intended for use as an internal standard for the quantification of dichlorphenamide .

Wirkmechanismus

Diclofenamide-13C6, also known as Dichlorphenamide-13C6, is a carbonic anhydrase inhibitor . This article will cover its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

Target of Action

The primary target of Diclofenamide-13C6 is carbonic anhydrase , an enzyme that plays a crucial role in regulating pH and fluid balance .

Mode of Action

Diclofenamide-13C6 inhibits the activity of carbonic anhydrase, thereby reducing the production of bicarbonate ions from carbon dioxide and water . This inhibition leads to a decrease in the secretion of aqueous humor, a fluid in the eye .

Biochemical Pathways

The inhibition of carbonic anhydrase disrupts the conversion of carbon dioxide and water into bicarbonate and protons. This disruption affects the production of aqueous humor, leading to a decrease in intraocular pressure .

Pharmacokinetics

They are metabolized in the liver and excreted in the urine .

Action Environment

The action of Diclofenamide-13C6 can be influenced by various environmental factors. For instance, the pH of the body can affect the ionization state of the drug, which can impact its absorption and distribution. Additionally, factors such as temperature and humidity can potentially affect the stability of the drug .

Safety and Hazards

Eigenschaften

IUPAC Name |

4,5-dichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,3-disulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2O4S2/c7-4-1-3(15(9,11)12)2-5(6(4)8)16(10,13)14/h1-2H,(H2,9,11,12)(H2,10,13,14)/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJQPMPFPNINLKP-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1S(=O)(=O)N)Cl)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13C]([13CH]=[13C]([13C](=[13C]1S(=O)(=O)N)Cl)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B1146733.png)